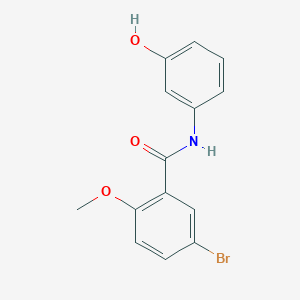
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide
Vue d'ensemble
Description
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide, also known as BHMB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide appears to exert its anti-cancer effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have antioxidant and anti-inflammatory properties. It has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide is its relatively low toxicity, as it has been found to be well-tolerated in animal studies. However, its low solubility in water can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dose and treatment regimen for this compound.
Orientations Futures
Further research is needed to fully understand the mechanisms underlying the anti-cancer, antioxidant, and anti-inflammatory effects of 5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide. In addition, studies are needed to determine the efficacy of this compound in vivo and its potential as a therapeutic agent for various types of cancer. Finally, the development of more efficient synthesis methods and formulations with improved solubility could enhance the potential of this compound as a therapeutic agent.
Applications De Recherche Scientifique
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5-bromo-N-(3-hydroxyphenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-6-5-9(15)7-12(13)14(18)16-10-3-2-4-11(17)8-10/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGDYOXYDCPONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4401804.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)
![4-({[2-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
![4-{[(4-cyanophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401821.png)
![1-(2-methoxyphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4401825.png)
![3-ethoxy-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzaldehyde](/img/structure/B4401832.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4401848.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4401856.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401862.png)
![3-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4401878.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4401891.png)
![1-{3-[3-(dimethylamino)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4401897.png)
![4-[2-(2-methoxy-4-propylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401909.png)